REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][OH:6])[CH3:3].[3H][CH2:8][C:9](ON1C(=O)C2=CC=CC=C2C1=O)=[O:10].[CH3:23][I:24]>C(#N)C>[I-:24].[C:9]([O:6][CH2:5][CH2:4][N+:2]([CH3:23])([CH3:3])[CH3:1])(=[O:10])[CH3:8] |f:4.5|
|
Name
|
|
Quantity
|
4 μL
|
Type
|
reactant
|
Smiles
|
CN(C)CCO
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
N-tritioacetoxyphthalimide
|
Quantity
|
0.04 mmol
|
Type
|
reactant
|
Smiles
|
[3H]CC(=O)ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a reaction vessel
|
Type
|
CUSTOM
|
Details
|
brought to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent and excess of methyl iodide was evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
Deuteriated water (0.5 mL) was added
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
ADDITION
|
Details
|
D2O (1 mL) was then added to the residue
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |